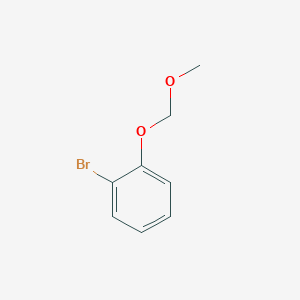

1-Bromo-2-(methoxymethoxy)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2-(methoxymethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-10-6-11-8-5-3-2-4-7(8)9/h2-5H,6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODYFUQZVGLEJJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCOC1=CC=CC=C1Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis Methodologies for 1 Bromo 2 Methoxymethoxy Benzene

Formation of the Methoxymethoxy (MOM) Ether Linkage

A principal strategy for synthesizing the target compound involves the formation of a methoxymethoxy (MOM) ether from a phenolic precursor. This protective group is valued for its stability under a range of conditions and can be introduced efficiently.

One of the most direct methods for preparing 1-Bromo-2-(methoxymethoxy)benzene is through the etherification of 2-bromophenol (B46759). prepchem.com This reaction involves the deprotonation of the phenol (B47542) to form a phenoxide, which then acts as a nucleophile to displace a leaving group from a MOM-donating reagent.

A common procedure utilizes a strong base, such as sodium hydride (NaH), to deprotonate 2-bromophenol in an aprotic polar solvent like dimethylformamide (DMF). The resulting sodium 2-bromophenoxide is then treated with a methoxymethyl halide, typically bromomethyl methyl ether (MOM-Br), to form the desired ether linkage via a Williamson ether synthesis. prepchem.com This reaction is generally high-yielding, with reports of up to 97% yield of this compound as a pale yellow liquid. prepchem.com

Table 1: Reaction Parameters for Etherification of 2-Bromophenol

| Parameter | Condition | Source |

|---|---|---|

| Starting Material | 2-Bromophenol | prepchem.com |

| Reagent | Bromomethyl methyl ether (MOM-Br) | prepchem.com |

| Base | Sodium Hydride (60% in oil) | prepchem.com |

| Solvent | Dimethylformamide (DMF) | prepchem.com |

| Temperature | 0 °C to Room Temperature | prepchem.com |

| Reaction Time | ~17 hours | prepchem.com |

| Yield | 97% | prepchem.com |

An alternative and often safer approach for installing the MOM group avoids the use of potentially carcinogenic halomethyl ethers. Formaldehyde (B43269) dimethyl acetal (B89532), also known as dimethoxymethane (B151124), serves as an effective reagent for the synthesis of MOM ethers. sigmaaldrich.commerckmillipore.com This process is typically catalyzed by a strong acid.

The mechanism involves the acid-catalyzed reaction of the phenol with formaldehyde dimethyl acetal. organic-chemistry.org This method is part of a broader class of reactions for protecting hydroxyl groups and is advantageous due to the lower toxicity of the reagents involved compared to MOM-Cl or MOM-Br. sigmaaldrich.commerckmillipore.com

Halogenation of Pre-formed (Methoxymethoxy)benzene Derivatives

An alternative synthetic route involves first protecting the phenol group of a non-halogenated benzene (B151609) ring and then introducing the bromine atom. This approach relies on the directing effects of the MOM ether group to achieve the desired regiochemistry.

The methoxymethoxy group (-OCH₂OCH₃) is an ortho-, para-directing activator for electrophilic aromatic substitution reactions. This is due to the electron-donating nature of the ether oxygen, which enriches the electron density at the ortho and para positions of the benzene ring. When starting with 1-(methoxymethoxy)benzene, electrophilic bromination will yield a mixture of ortho- and para-isomers.

Achieving high regioselectivity for the ortho-product (this compound) over the para-product can be challenging. However, the steric bulk of the MOM group may slightly favor the para position. In some cases, specific reaction conditions or the use of directing groups can enhance the formation of the ortho isomer. acs.org Studies on related activated aromatic systems show that the choice of solvent and brominating agent can significantly influence the regioselectivity of the reaction. wku.edu

The choice of brominating agent is crucial for the successful halogenation of activated aromatic rings like 1-(methoxymethoxy)benzene.

Elemental Bromine (Br₂) : The classic method for aromatic bromination involves the use of elemental bromine, typically with a Lewis acid catalyst such as iron(III) bromide (FeBr₃). youtube.com The catalyst polarizes the Br-Br bond, generating a strong electrophile ("Br+") that is attacked by the electron-rich aromatic ring. youtube.com While effective, this method can sometimes lead to over-bromination or lack regioselectivity in highly activated systems.

N-Bromosuccinimide (NBS) : N-Bromosuccinimide is a milder and more convenient source of electrophilic bromine. wikipedia.orgcommonorganicchemistry.com It is a crystalline solid that is easier to handle than liquid bromine. masterorganicchemistry.com For the bromination of aromatic compounds, NBS is often used with an acid catalyst. It can provide a low, steady concentration of Br₂, which can help to prevent side reactions. masterorganicchemistry.com NBS is a versatile reagent used in various bromination reactions, including electrophilic substitution on activated aromatic rings. wikipedia.orgorganic-chemistry.org

Table 2: Comparison of Common Brominating Agents

| Agent | Formula | Typical Catalyst | Key Features | Source(s) |

|---|---|---|---|---|

| Elemental Bromine | Br₂ | FeBr₃ | Powerful brominating agent; requires a Lewis acid catalyst for aromatic substitution. | youtube.com |

| N-Bromosuccinimide | C₄H₄BrNO₂ | Acid Catalyst | Mild, solid reagent; provides a controlled source of electrophilic bromine. | wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org |

Advanced Coupling Strategies for Aryl Bromide Introduction

While the aforementioned methods directly construct the target molecule, the aryl bromide functionality itself is a gateway to more complex structures through advanced cross-coupling reactions. These reactions are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds, typically using the aryl bromide as a substrate. numberanalytics.comdntb.gov.ua

Palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling (with boronic acids), have become indispensable tools. nih.govnih.gov An efficient method for coupling aryl bromides with alkynyltrifluoroborates in the presence of a palladium catalyst has been developed, often enhanced by microwave irradiation to shorten reaction times. nih.gov Similarly, copper-catalyzed systems, like the Ullmann condensation, are effective for forming C-N bonds by coupling aryl halides with amines. researchgate.net These strategies highlight the synthetic utility of this compound as a building block, where the bromo substituent serves as a handle for further molecular elaboration. numberanalytics.com

Palladium-Catalyzed Direct Arylation or Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions, particularly the Buchwald-Hartwig amination and its C-O coupling variant, have revolutionized the formation of carbon-heteroatom bonds. wikipedia.orgorganic-chemistry.org These methods offer a powerful alternative to classical methods like the Williamson ether synthesis, often proceeding under milder conditions with a broader substrate scope.

The synthesis of this compound via a palladium-catalyzed C-O cross-coupling reaction would theoretically involve the coupling of 2-bromophenol with a methoxymethylating agent or, more feasibly, the coupling of a di-halogenated benzene with methanol (B129727) followed by protection. A more direct, albeit less explored, route would be the direct palladium-catalyzed methoxymethylation of 2-bromophenol.

The general mechanism for a Buchwald-Hartwig C-O coupling involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the alcohol, deprotonation by a base to form a palladium-alkoxide intermediate, and finally, reductive elimination to yield the aryl ether and regenerate the palladium(0) catalyst. The choice of ligand is critical to the success of these reactions, with bulky, electron-rich phosphine (B1218219) ligands being commonly employed to facilitate the reductive elimination step.

While a specific, optimized palladium-catalyzed protocol for the direct synthesis of this compound is not extensively documented in peer-reviewed literature, the general applicability of the Buchwald-Hartwig etherification suggests its feasibility. A hypothetical reaction scheme and representative conditions based on similar transformations are presented below.

Table 1: Hypothetical Conditions for Palladium-Catalyzed Synthesis of this compound

| Parameter | Condition | Role |

| Starting Material | 2-Bromophenol | Aryl halide precursor |

| Reagent | Methoxymethyl methyl ether (MOM-ether) or Chloromethyl methyl ether (MOM-Cl) | Methoxymethyl source |

| Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Palladium precursor |

| Ligand | Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) | Stabilizes Pd complex, facilitates reductive elimination |

| Base | Strong, non-nucleophilic base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) | Deprotonates the phenol |

| Solvent | Anhydrous, aprotic solvent (e.g., Toluene, Dioxane) | Reaction medium |

| Temperature | 80-120 °C | Provides activation energy |

The successful implementation of such a reaction would provide a valuable, modern alternative to traditional synthetic routes.

Ortho-Substitution Pattern Challenges and Solutions in Aryl Halide Synthesis

The synthesis of ortho-substituted aryl halides like this compound presents unique challenges. Direct electrophilic aromatic substitution on anisol or its derivatives typically yields a mixture of ortho and para isomers, leading to purification difficulties and reduced yields of the desired product.

A powerful strategy to overcome this challenge is Directed Ortho-Metalation (DoM) . wikipedia.orgorganic-chemistry.orgharvard.eduacs.org In this approach, a functional group on the aromatic ring directs the deprotonation of a specific ortho-position by an organolithium reagent. The resulting aryllithium species can then be quenched with an electrophile to introduce a substituent with high regioselectivity.

The methoxymethoxy (MOM) group is recognized as a strong directing group for DoM. organic-chemistry.orgharvard.edu This directing ability stems from the ability of the oxygen atoms in the MOM group to chelate the lithium cation of the organolithium reagent, positioning it for deprotonation of the adjacent ortho-proton.

Therefore, a potential synthetic route to this compound using DoM could start from anisole (B1667542). The anisole would first be protected with a MOM group. Subsequent directed ortho-lithiation with an organolithium reagent like n-butyllithium, followed by quenching with a bromine source (e.g., 1,2-dibromo-1,1,2,2-tetrachloroethane or N-bromosuccinimide), would install the bromine atom specifically at the ortho position.

Challenges in Ortho-Substitution:

Steric Hindrance: The presence of a substituent at the ortho position can sterically hinder the approach of reagents, potentially slowing down or inhibiting the reaction.

Electronic Effects: The electronic nature of the ortho substituent can influence the reactivity of the aromatic ring and the stability of reaction intermediates.

Chelation Control: In DoM, the effectiveness of the directing group is crucial for achieving high regioselectivity.

Solutions:

Directed Ortho-Metalation (DoM): As discussed, this is a prime strategy for controlled ortho-functionalization.

Use of Bulky Ligands: In palladium-catalyzed reactions, the use of bulky ligands can help to overcome steric hindrance and promote the desired coupling. rsc.org

Careful Selection of Reaction Conditions: Optimization of solvent, temperature, and base can be critical to favor the formation of the ortho-substituted product.

Process Intensification and Scalable Production Methodologies

For the industrial production of fine chemicals, process intensification and scalability are of paramount importance. Continuous flow chemistry offers significant advantages over traditional batch processing in terms of safety, efficiency, and scalability.

Continuous Flow Synthesis Protocols

Continuous flow synthesis involves the continuous pumping of reagents through a reactor, where they mix and react. mdpi.comtaylorfrancis.comrsc.org This technology allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety.

A hypothetical continuous flow setup for a palladium-catalyzed C-O coupling to produce this compound would involve:

Reagent Streams: Separate streams for the 2-bromophenol, the methoxymethylating agent, the palladium catalyst/ligand solution, and the base solution.

Mixing: The streams would be combined in a micro-mixer to ensure rapid and efficient mixing.

Reactor: The reaction mixture would then flow through a heated packed-bed or coil reactor. The residence time in the reactor would be carefully controlled to ensure complete reaction.

In-line Purification/Quenching: The product stream could be passed through a scavenger resin to remove the palladium catalyst and then quenched.

Collection: The purified product would be collected continuously.

Advantages of Continuous Flow for this Synthesis:

Enhanced Safety: The small reactor volume minimizes the risk associated with handling hazardous reagents and exothermic reactions.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for efficient heat and mass transfer, leading to better reaction control and higher yields.

Scalability: Scaling up production is achieved by running the flow reactor for a longer period or by using multiple reactors in parallel, rather than by using larger, potentially more hazardous, batch reactors.

Process Automation: Continuous flow systems are amenable to automation, allowing for unattended operation and data logging.

The development of a continuous flow process for the synthesis of this compound would represent a significant advancement in the efficient and safe production of this important chemical intermediate.

Chemical Reactivity and Mechanistic Investigations of 1 Bromo 2 Methoxymethoxy Benzene

Reactivity of the Aryl Bromide Functionality

The bromine atom attached to the benzene (B151609) ring is a key site for chemical modification, enabling a range of reactions that form new carbon-carbon and carbon-heteroatom bonds.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAAr) reactions on aryl halides like 1-Bromo-2-(methoxymethoxy)benzene are generally challenging due to the electron-rich nature of the benzene ring. libretexts.org However, these reactions can be facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (the bromine atom). libretexts.orgyoutube.comphiladelphia.edu.jo These groups help to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction. youtube.com In the case of this compound, the methoxymethoxy (MOM) group is not a strong electron-withdrawing group; in fact, the ether oxygen can donate electron density to the ring. wikipedia.org Therefore, traditional SNAAr reactions are not a primary pathway for this compound under standard conditions.

Alternative pathways, such as those involving a benzyne (B1209423) intermediate, can occur under very strong basic conditions, for example, with sodium amide (NaNH2). libretexts.orgmasterorganicchemistry.com This mechanism involves the elimination of HBr to form a highly reactive benzyne, which is then attacked by a nucleophile. masterorganicchemistry.com The position of the incoming nucleophile is not always at the carbon that was originally bonded to the bromine. youtube.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

A more common and versatile method for modifying the aryl bromide functionality is through transition metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent example, involving the reaction of the aryl bromide with an organoboron compound, typically a boronic acid or its ester, in the presence of a palladium catalyst and a base. fishersci.co.uklibretexts.orgorganic-chemistry.org

This reaction is highly valued for its mild conditions and tolerance of various functional groups. fishersci.co.uk The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) complex, followed by transmetalation with the organoboron species and reductive elimination to yield the coupled product and regenerate the catalyst. organic-chemistry.org The choice of catalyst, ligands, base, and solvent can significantly influence the reaction's efficiency and yield. nih.gov For instance, palladium acetate (B1210297) (Pd(OAc)2) with a phosphine (B1218219) ligand like triphenylphosphine (B44618) (PPh3) or a more electron-rich ligand like JohnPhos, and a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF), are often effective. nih.gov

Table 1: Example Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst System | Base | Solvent | Temperature (°C) |

| Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane | 100 |

| Pd(OAc)₂ / L2 | K₂CO₃ | DMF | 140 |

| PdCl₂(dppf) | K₂CO₃ | DMF | 140 |

| L2 refers to a specific phosphine ligand, JohnPhos. nih.gov |

This table presents generalized conditions and specific examples may vary. nih.gov

Formation of Organometallic Reagents (e.g., Grignard Reagents, Organolithium Intermediates)

The aryl bromide can be converted into highly reactive organometallic reagents, which are powerful nucleophiles for forming new carbon-carbon bonds.

Grignard Reagents: Reacting this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (2-(methoxymethoxy)phenyl)magnesium bromide. mnstate.eduwvu.educhemguide.co.uk The reaction is initiated by the insertion of magnesium into the carbon-bromine bond, inverting the polarity of the carbon atom from electrophilic to nucleophilic. wvu.edu The formation of Grignard reagents can sometimes be difficult to initiate due to a passivating layer of magnesium oxide on the metal surface. google.com The use of activators like iodine or 1,2-dibromoethane (B42909) can help to start the reaction. wvu.edu

Organolithium Intermediates: Alternatively, treatment with a strong organolithium base, such as n-butyllithium (n-BuLi) or t-butyllithium (t-BuLi), at low temperatures can lead to either lithium-halogen exchange to form the corresponding aryllithium reagent or deprotonation at a site ortho to the methoxymethoxy group. The formation of the aryllithium reagent, 2-(methoxymethoxy)phenyllithium, creates a potent nucleophile that can react with a wide array of electrophiles.

Chemical Transformations of the Methoxymethoxy (MOM) Ether Group

The methoxymethoxy (MOM) group is a common protecting group for hydroxyl functionalities due to its stability under a range of conditions, yet it can be selectively removed when desired. organic-chemistry.orgnih.gov

Selective Deprotection Strategies (Acid-Catalyzed Hydrolysis)

The most common method for cleaving a MOM ether is through acid-catalyzed hydrolysis. organic-chemistry.orgbeilstein-journals.org The reaction proceeds by protonation of one of the ether oxygens, followed by cleavage to form a hemiacetal and methanol (B129727). The hemiacetal is then further hydrolyzed to the corresponding phenol (B47542) and formaldehyde (B43269). The lability of the MOM group to acid is a key feature, allowing for its removal in the presence of other functional groups that are stable to acidic conditions. beilstein-journals.org Various acidic conditions can be employed, from dilute aqueous acids to Lewis acids in aprotic solvents. organic-chemistry.org For instance, silica-supported sodium hydrogen sulfate (B86663) has been used as a heterogeneous catalyst for the chemoselective deprotection of phenolic MOM ethers. organic-chemistry.org

Oxidation and Reduction Reactions of Related Functional Groups

The functional groups present in this compound exhibit distinct behaviors under oxidative and reductive conditions. The methoxymethyl (MOM) ether group is recognized as a robust protecting group for hydroxyl functionalities, valued for its stability across a wide pH range (pH 4 to 12) and its resistance to many common oxidizing and reducing agents. adichemistry.com This inertness ensures that the MOM group typically remains intact during transformations targeting other parts of the molecule.

However, the MOM group is susceptible to cleavage under acidic conditions. adichemistry.comwikipedia.org For instance, treatment with strong acids like concentrated hydrochloric acid in methanol can readily deprotect the hydroxyl group. adichemistry.com This reactivity is a key consideration in multi-step syntheses where the MOM group is employed for temporary protection. fiveable.me

The aryl bromide moiety, on the other hand, can participate in reduction reactions. While the carbon-bromine bond is generally stable, it can be cleaved under specific reducing conditions, such as catalytic hydrogenation or with certain metal-based reducing agents. The benzene ring itself can be reduced under harsh conditions, for example, through Birch reduction using an alkali metal in liquid ammonia, which would lead to a non-aromatic diene. libretexts.org

The stability of the MOM group to various reagents is a critical aspect of its utility in organic synthesis. The following table summarizes the general stability of the MOM ether group to a range of common oxidizing and reducing agents.

Table 1: Stability of the Methoxymethyl (MOM) Ether Group to Common Reagents

| Reagent Class | Specific Examples | Stability of MOM Group |

|---|---|---|

| Oxidizing Agents | KMnO₄, OsO₄, CrO₃/Pyridine, RCOOOH, I₂, Br₂, Cl₂, MnO₂/CH₂Cl₂ | Generally Stable organic-chemistry.org |

| Reducing Agents | H₂/Ni, H₂/Rh, Zn/HCl, Na/NH₃, LiAlH₄, NaBH₄ | Generally Stable organic-chemistry.org |

| Bases | Strong and weak bases | Stable adichemistry.com |

| Nucleophiles | Various nucleophiles | Stable adichemistry.com |

| Acids | Strong acids (e.g., HCl), Lewis acids | Labile (cleavage occurs) adichemistry.comwikipedia.org |

Synergistic Electronic and Steric Effects

The electronic and steric properties of the bromo and methoxymethoxy substituents on the benzene ring work in concert to influence the regioselectivity of further reactions and introduce steric constraints.

Regioselectivity in Further Electrophilic Aromatic Substitutions

Both the bromine atom and the methoxymethoxy group are ortho, para-directing substituents in electrophilic aromatic substitution (EAS) reactions. libretexts.orgyoutube.com The methoxymethoxy group, similar to a methoxy (B1213986) group, is a strong activating group. msu.edu It donates electron density to the aromatic ring through resonance, thereby increasing the nucleophilicity of the ortho and para positions and stabilizing the corresponding cationic intermediates (arenium ions). libretexts.orgyoutube.com

Conversely, the bromine atom is a deactivating group due to its inductive electron-withdrawing effect. vanderbilt.edu However, it also possesses lone pairs of electrons that can be donated to the ring via resonance, which directs incoming electrophiles to the ortho and para positions. youtube.commasterorganicchemistry.com

In this compound, the directing effects of the two substituents are synergistic. The positions ortho and para to the strongly activating methoxymethoxy group are C3, C5, and the bromine-bearing C1. The positions ortho and para to the bromine atom are C3 and C5. Therefore, incoming electrophiles will be strongly directed to the C3 and C5 positions. The position para to the methoxymethoxy group (C5) is often favored over the ortho position (C3) due to reduced steric hindrance. youtube.com

The following table illustrates the typical directing effects of activating and deactivating groups in electrophilic aromatic substitution, which helps in predicting the outcome for this compound.

Table 2: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent Type | Example Groups | Ring Activation | Directing Effect |

|---|---|---|---|

| Strongly Activating | -O-CH₂-O-CH₃ (MOM ether), -OH, -NH₂ | Strong | Ortho, Para youtube.comyoutube.com |

| Weakly Deactivating | -Br, -Cl, -I | Weak | Ortho, Para youtube.commasterorganicchemistry.com |

| Strongly Deactivating | -NO₂, -CN, -SO₃H | Strong | Meta youtube.com |

Steric Hindrance from the MOM Moiety

The methoxymethoxy group, being larger than a simple methoxy group, exerts a significant steric effect on the adjacent ortho position (C3). wikipedia.org This steric hindrance can disfavor the approach of an electrophile to this position, leading to a higher proportion of the para-substituted product (at C5). youtube.comnumberanalytics.com The degree to which para substitution is favored depends on the size of the incoming electrophile and the specific reaction conditions. In many cases, the para product is the major or even exclusive product due to this steric crowding around the ortho position. youtube.com

Mechanistic Studies of Key Transformations

While specific mechanistic studies on this compound are not extensively documented, the mechanisms of its key transformations can be inferred from well-established principles of organic chemistry.

A primary example is electrophilic aromatic substitution. The reaction proceeds via a two-step mechanism. msu.edu In the first, rate-determining step, the π-system of the benzene ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. msu.eduyoutube.com The positive charge in this intermediate is delocalized across the ring, with significant contributions from resonance structures where the charge is on the carbons ortho and para to the site of electrophilic attack. The electron-donating methoxymethoxy group at C2 can further stabilize the arenium ions formed from attack at the C3 and C5 positions by donating its lone pair of electrons, thereby lowering the activation energy for the formation of these intermediates. youtube.com In the second, fast step, a base removes a proton from the carbon bearing the electrophile, restoring the aromaticity of the ring and yielding the substituted product. youtube.com

Another key transformation is the cleavage of the MOM ether under acidic conditions. This reaction proceeds via protonation of the ether oxygen, followed by cleavage of the carbon-oxygen bond to form a resonance-stabilized oxocarbenium ion (CH₃OCH₂⁺) and 2-bromophenol (B46759). The oxocarbenium ion is then trapped by a nucleophile, such as water or an alcohol, present in the reaction medium. adichemistry.com

Applications in Advanced Organic Synthesis

As a Versatile Building Block in Complex Molecule Synthesis

The structure of 1-Bromo-2-(methoxymethoxy)benzene makes it an ideal starting material for the synthesis of more complex molecules.

The bromine atom on the benzene (B151609) ring of this compound allows for the introduction of various substituents through cross-coupling reactions. For instance, in Suzuki reactions, the bromo derivative can be coupled with a range of phenylboronic acids, including both electron-rich and electron-poor variants, to form substituted biphenyl (B1667301) structures. nih.gov Similarly, Stille coupling reactions can be performed after a lithium-bromine exchange followed by the addition of an organotin reagent like Me3SnCl. nih.gov These methods provide a pathway to create complex aromatic systems that are foundational to many larger molecules.

The compound also serves as a precursor for the generation of benzyne (B1209423), a highly reactive intermediate used in the synthesis of complex aromatic compounds. nih.gov Furthermore, its derivatives can be used in the construction of heteroaromatic scaffolds, which are key components in many biologically active molecules.

The presence of both a bromo group and a protected hydroxyl group allows for sequential and site-selective reactions, enabling the synthesis of multifunctionalized organic compounds. The bromo group can be transformed into other functional groups or used as a handle for carbon-carbon bond formation, while the MOM-protected hydroxyl group remains inert. adichemistry.com This allows for the introduction of new functionalities without interfering with the hydroxyl group, which can be deprotected at a later stage for further modification. This strategic functionalization is crucial in the total synthesis of complex natural products.

Strategic Role in Protecting Group Chemistry

The methoxymethyl (MOM) ether in this compound is a widely used protecting group for alcohols in organic synthesis. wikipedia.orghighfine.com

The MOM group is valued for its stability under a variety of reaction conditions, including strongly basic and weakly acidic media, as well as its inertness towards many oxidizing and reducing agents, nucleophiles, and electrophiles. adichemistry.comoup.com This stability allows for chemical modifications at other sites of a polyfunctionalized molecule without affecting the protected hydroxyl group. masterorganicchemistry.com The MOM group can be introduced chemoselectively to protect primary and secondary alcohols in the presence of phenols and tertiary alcohols. cdnsciencepub.com

The deprotection of the MOM group is typically achieved under acidic conditions, such as with hydrochloric acid or pyridinium (B92312) p-toluenesulfonate. oup.commasterorganicchemistry.com More recently, milder and more selective methods have been developed using Lewis acids like bismuth triflate in an aqueous medium, which allows for deprotection at ambient temperatures and is compatible with other protecting groups like TBDMS, TBDPS, benzyl, and allyl ethers. oup.com

Table 1: Stability and Deprotection of the MOM Group

| Reagent/Condition | Stability of MOM Group | Deprotection Method |

|---|---|---|

| Strongly Basic Media | Stable oup.com | Not Applicable |

| Weakly Acidic Media | Stable oup.com | Not Applicable |

| Oxidizing/Reducing Agents | Stable adichemistry.com | Not Applicable |

| Nucleophiles/Electrophiles | Stable adichemistry.com | Not Applicable |

| Acidic Conditions (e.g., HCl) | Labile adichemistry.comoup.com | Yes |

| Lewis Acids (e.g., Bi(OTf)3) | Labile oup.com | Yes |

In convergent synthesis, where complex molecules are assembled from several separately synthesized fragments, orthogonal protecting groups are essential. An orthogonal protecting group strategy involves the use of multiple protecting groups that can be removed under different, specific conditions, leaving other protecting groups intact. researchgate.net The MOM group's specific cleavage conditions allow it to be used in conjunction with other protecting groups, such as silyl (B83357) ethers (e.g., TMS, TES, TBDMS, TIPS, TBDPS), which are removed under different conditions. highfine.comresearchgate.net This enables the selective deprotection and modification of different hydroxyl groups within the same molecule at various stages of a synthesis, a critical aspect of building complex molecular architectures. researchgate.net

Precursor for Targeted Synthetic Objectives

This compound and its derivatives serve as key starting materials for the synthesis of specific target molecules. For example, it is a precursor in the synthesis of various biologically active compounds, including those with antibacterial and antifungal properties. scielo.br The ability to functionalize the aromatic ring via the bromo group and later reveal the hydroxyl group makes it a valuable precursor in the synthesis of substituted phenols and their derivatives, which are common motifs in natural products and pharmaceuticals.

Intermediate in Pharmaceutical and Agrochemical Development

This compound is a valuable intermediate in the synthesis of pharmaceutically active compounds. The bromine atom can be readily converted into other functional groups or used as a handle for cross-coupling reactions, while the methoxymethoxy group masks a reactive phenol (B47542) that can be revealed later in a synthetic sequence.

A notable application is in the synthesis of deuterated compounds that serve as intermediates for Dihydroorotate Dehydrogenase (DHODH) inhibitors. sigmaaldrich.com These inhibitors are being investigated for the treatment of cancers and autoimmune diseases. sigmaaldrich.com In one patented synthetic route, this compound is a key starting material. sigmaaldrich.com

Furthermore, this compound is a direct precursor to 2-(Methoxymethoxy)phenylboronic acid. chemicalbook.com This transformation is typically achieved through a lithium-halogen exchange followed by reaction with a borate (B1201080) ester. chemicalbook.com Boronic acids are crucial partners in Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds. The resulting 2-(Methoxymethoxy)phenylboronic acid can then be coupled with various partners to construct complex molecular frameworks found in many pharmaceuticals and agrochemicals. chemimpex.commdpi.com While specific commercial agrochemicals derived directly from this compound are not prominently featured in publicly accessible research, its role as a precursor to essential building blocks like substituted biphenyls underscores its importance in the agrochemical discovery pipeline. mdpi.com

Building Block for Novel Materials and Specialty Chemicals

The ability of this compound to participate in carbon-carbon bond-forming reactions makes it a valuable building block for novel materials and specialty chemicals. The synthesis of substituted biphenyls and dibenzofurans, which are core structures in many advanced materials, can be achieved using this compound.

Dibenzofurans are a class of aromatic compounds with applications in organic electronics, including Organic Light-Emitting Diodes (OLEDs). researchgate.netnih.gov The general synthetic strategy to access these structures often involves the coupling of two phenyl rings followed by a ring-closing reaction to form the furan (B31954) ring. This compound is an ideal starting material for such syntheses. For example, a Suzuki or similar cross-coupling reaction can be performed at the bromo position to form a 2-aryloxy-1-bromobenzene derivative. Subsequent intramolecular cyclization, often catalyzed by palladium, yields the dibenzofuran (B1670420) skeleton. nih.govorganic-chemistry.org This approach allows for the creation of a diverse library of substituted dibenzofurans for use in materials science. researchgate.net

The synthesis of triarylamines and other complex aromatic structures used in OLEDs also relies on building blocks that can be derived from precursors like this compound. researchgate.net

Synthesis of Protein Degrader Building Blocks

Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutic agents that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins. mdpi.com These heterobifunctional molecules consist of a ligand that binds to the target protein, a ligand for an E3 ubiquitin ligase, and a linker that connects the two. nih.govmdpi.com

The synthesis of these complex molecules requires a variety of specialized building blocks. While direct use of this compound in published PROTAC syntheses is not explicitly detailed, its role as a protected 2-bromophenol (B46759) makes it a potential precursor for components of PROTACs. The 2-hydroxyphenyl motif can be incorporated into linkers or parts of the target-binding ligand. The synthetic versatility of this compound allows for the introduction of functionality at the bromine position, which could then be elaborated into a linker attachment point or part of a pharmacophore, with the phenol being deprotected at a later stage.

Spectroscopic and Structural Elucidation of 1 Bromo 2 Methoxymethoxy Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise arrangement of atoms can be determined.

Elucidation of Proton Environments and Spin-Spin Coupling (¹H NMR)

The ¹H NMR spectrum of 1-bromo-2-(methoxymethoxy)benzene reveals distinct signals corresponding to each unique proton environment in the molecule. The aromatic region of the spectrum is expected to show a complex pattern of multiplets due to the four non-equivalent protons on the benzene (B151609) ring. The chemical shifts of these protons are influenced by the electron-withdrawing effect of the bromine atom and the electron-donating effect of the methoxymethoxy group.

The protons of the methoxymethoxy group give rise to two characteristic signals. The methylene (B1212753) protons (O-CH₂-O) typically appear as a singlet, while the methyl protons (O-CH₃) also present as a singlet, but further upfield.

A detailed analysis of a reported ¹H NMR spectrum in chloroform-d (B32938) (CDCl₃) is presented below:

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Aromatic Protons | 7.58 - 6.90 | Multiplet | - |

| Methylene Protons (-OCH₂O-) | 5.23 | Singlet | - |

| Methyl Protons (-OCH₃) | 3.51 | Singlet | - |

This data is based on typical chemical shifts for similar structures and may not represent the exact values for this specific compound.

Carbon Skeletal Assignment and Heteronuclear Correlations (¹³C NMR)

The ¹³C NMR spectrum provides information on the carbon backbone of this compound. Each unique carbon atom in the molecule produces a distinct signal. The carbon atom attached to the bromine (C-Br) is expected to have its signal shifted downfield due to the halogen's electronegativity. Conversely, the carbon atom bonded to the oxygen of the methoxymethoxy group (C-O) will also be significantly downfield. The remaining aromatic carbons will appear in a specific range, and their exact shifts can be assigned using heteronuclear correlation techniques. The aliphatic carbons of the methoxymethoxy group will have characteristic shifts in the upfield region of the spectrum.

Expected ¹³C NMR chemical shift ranges for this compound are tabulated below:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-Br | 112 - 116 |

| C-O (aromatic) | 152 - 156 |

| Aromatic CH | 115 - 134 |

| -OCH₂O- | 94 - 98 |

| -OCH₃ | 55 - 59 |

These values are predictions based on standard chemical shift increments and may vary from experimental results.

Advanced NMR Techniques for Full Structural Characterization

To unambiguously assign all proton and carbon signals, advanced 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed.

COSY: A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the aromatic ring, aiding in their specific assignment.

HSQC: An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each protonated carbon in the benzene ring and the methoxymethoxy group.

As of the current literature survey, detailed public data from advanced NMR studies on this compound is not available.

X-ray Crystallography for Absolute Structure and Conformation Determination

While NMR spectroscopy provides the connectivity of a molecule, X-ray crystallography on a suitable single crystal can determine its absolute three-dimensional structure in the solid state, including precise bond lengths, bond angles, and conformational details.

Determination of Solid-State Molecular Geometry and Bond Parameters

A successful crystallographic analysis of this compound would provide precise measurements of all bond lengths and angles. For instance, the C-Br bond length is typically around 1.90 Å. The geometry around the benzene ring would be expected to be largely planar, with minor distortions due to the substituents. The conformation of the flexible methoxymethoxy group, specifically the torsion angles around the C-O and O-C bonds, would be definitively established.

Analysis of Intermolecular Interactions and Crystal Packing

Beyond the individual molecular structure, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This analysis would identify any significant intermolecular interactions, such as halogen bonding (involving the bromine atom), dipole-dipole interactions, or weak C-H···O hydrogen bonds, which govern the packing of the molecules in the solid state.

A search of publicly available crystallographic databases did not yield a crystal structure for this compound. Therefore, experimental data on its solid-state geometry and crystal packing are not available at this time.

Mass Spectrometry for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound (C₈H₉BrO₂), the molecular weight is approximately 217.06 g/mol .

The mass spectrum of this compound is expected to show a characteristic pair of peaks for the molecular ion, [M]⁺ and [M+2]⁺, due to the presence of the two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, which occur in nearly a 1:1 natural abundance. uni.lu The monoisotopic mass of the molecular ion containing ⁷⁹Br is 215.97859 Da. uni.lu

The fragmentation of this compound under electron ionization (EI) is guided by the stability of the resulting carbocations. The presence of the ether and acetal (B89532) functional groups dictates the primary fragmentation pathways. A key fragmentation process for acetals is the α-cleavage, which involves the loss of a radical to form a resonance-stabilized oxonium ion.

A plausible fragmentation pattern is proposed below:

Loss of a methoxy (B1213986) radical (•OCH₃): Cleavage of the O-CH₃ bond can lead to the formation of a [M - 31]⁺ ion.

Loss of formaldehyde (B43269) (CH₂O): The methoxymethyl group can lose a molecule of formaldehyde, resulting in a [M - 30]⁺ fragment.

Formation of the methoxymethyl cation: Cleavage of the aryl-O bond can generate the [CH₃OCH₂]⁺ cation at m/z 45. This is a common and often abundant fragment for compounds containing a methoxymethyl ether group, as seen in the mass spectrum of dimethoxymethane (B151124) (methylal). docbrown.infonist.gov

Formation of the bromophenoxy cation: Loss of the entire methoxymethyl group can lead to a [BrC₆H₄O]⁺ fragment.

Loss of Bromine: Cleavage of the C-Br bond can result in a [M - Br]⁺ fragment at m/z 137.

Analysis of the closely related compound 1-Bromo-2-(methoxymethyl)benzene shows significant peaks at m/z 121, 169, and 171, which can help infer fragmentation pathways. nih.gov The peak at m/z 121 likely corresponds to the loss of both bromine and the methoxy group. The peaks at m/z 169 and 171 would correspond to the loss of the methoxy group from the molecular ion pair.

Table 1: Predicted Mass Spectrometry Data for this compound

| m/z (Mass/Charge) | Proposed Fragment Ion | Notes |

|---|---|---|

| 216 / 218 | [C₈H₉⁷⁹BrO₂]⁺ / [C₈H₉⁸¹BrO₂]⁺ | Molecular ion peaks (M, M+2) |

| 185 / 187 | [C₇H₆⁷⁹BrO]⁺ / [C₇H₆⁸¹BrO]⁺ | Loss of •OCH₃ |

| 137 | [C₈H₉O₂]⁺ | Loss of •Br |

| 45 | [C₂H₅O]⁺ | Methoxymethyl cation [CH₃OCH₂]⁺ |

Vibrational Spectroscopy (IR) for Functional Group Identification and Conformational Insights

Infrared (IR) spectroscopy is an essential tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations such as stretching and bending.

The IR spectrum of this compound will display characteristic absorption bands corresponding to its aromatic ring, ether, and acetal moieties. By comparing its spectrum to those of related compounds like 1-bromo-2-(methoxymethyl)benzene, researchgate.net 1-bromo-2,4-dimethoxybenzene, nist.gov and methoxymethane, docbrown.info a detailed assignment of vibrational modes can be made.

Key expected vibrational frequencies include:

Aromatic C-H Stretching: These bands typically appear above 3000 cm⁻¹.

Aliphatic C-H Stretching: The C-H bonds of the methoxy and methylene groups will show stretching vibrations in the range of 2850-2960 cm⁻¹.

Aromatic C=C Stretching: The stretching of the carbon-carbon bonds in the benzene ring usually results in several peaks in the 1450-1600 cm⁻¹ region.

C-O-C Stretching (Acetal): The most characteristic feature of the methoxymethyl group is the strong C-O-C stretching vibrations of the acetal linkage. Ethers typically show a strong C-O stretch between 1000 and 1300 cm⁻¹. docbrown.info For the O-CH₂-O group, strong, characteristic bands are expected in the 1150-1060 cm⁻¹ region. docbrown.info

Aromatic C-Br Stretching: The vibration of the carbon-bromine bond is expected to appear in the lower frequency (fingerprint) region of the spectrum, typically between 500 and 600 cm⁻¹.

Aromatic C-H Bending (Out-of-Plane): The pattern of out-of-plane C-H bending vibrations in the 690-900 cm⁻¹ region can provide information about the substitution pattern on the benzene ring. For an ortho-disubstituted benzene, a strong band is expected around 750 cm⁻¹.

Table 2: Expected IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3100-3000 | C-H Stretch | Aromatic Ring |

| 2960-2850 | C-H Stretch | -OCH₃ and -OCH₂- |

| 1600-1450 | C=C Stretch | Aromatic Ring |

| 1250-1200 | Asymmetric C-O-C Stretch | Aryl-O-CH₂ |

| 1150-1060 | Symmetric C-O-C Stretch | Acetal (O-CH₂-O) |

| 770-735 | C-H Bending (Out-of-Plane) | Ortho-disubstituted Aromatic |

| 600-500 | C-Br Stretch | Aryl Bromide |

Theoretical and Computational Chemistry Investigations

Electronic Structure Analysis via Quantum Chemical Calculations

Quantum chemical calculations are fundamental in modern chemistry for predicting the physicochemical properties of molecules. These in silico methods allow for the detailed examination of a molecule's electronic structure, which governs its behavior.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a common approach for optimizing molecular geometries and calculating total energies.

In a typical DFT study, the initial step is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the ground-state geometry. This is achieved by finding the coordinates that correspond to the minimum energy on the potential energy surface. For instance, studies on related compounds like bromo-dimethoxybenzaldehydes have utilized DFT calculations, often with functionals like B3LYP or CAM-B3LYP and basis sets such as 6-311++G(d,p), to optimize molecular geometries. nist.govsigmaaldrich.com These calculations provide key parameters such as bond lengths, bond angles, and dihedral angles.

For example, a computational study on 6-bromo-2,3-dimethoxybenzaldehyde (B1228148) compared theoretical data with experimental X-ray diffraction data to validate the accuracy of the chosen DFT functional. nist.gov Similar calculations for 1-Bromo-2-(methoxymethoxy)benzene would yield a complete set of geometric parameters.

Table 1: Representative DFT-Calculated Geometric Parameters for an Analogous Compound (6-bromo-2,3-dimethoxybenzaldehyde) Note: This data is for a structurally similar compound and is presented for illustrative purposes.

| Parameter | Bond Length (Å) - Calculated | Bond Angle (°) - Calculated |

| C-Br | 1.895 | - |

| C-O (methoxy) | 1.365 | - |

| C-C (aromatic) | 1.390 - 1.405 | - |

| O-C-O | - | 112.5 |

| C-C-Br | - | 119.8 |

Data adapted from theoretical studies on analogous bromo-substituted aromatic ethers. nist.gov

The total energy calculated via DFT is a crucial indicator of the molecule's thermodynamic stability. Different functionals can be tested to find which one provides the lowest energy, and therefore the most accurate representation, although this often comes at a higher computational cost. nih.gov

DFT calculations are also invaluable for predicting how and where a molecule will react. The distribution of electron density within a molecule is key to understanding its reactivity. A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule.

MEP maps use a color scale to indicate charge distribution:

Red: Regions of high electron density (negative potential), susceptible to electrophilic attack.

Blue: Regions of low electron density (positive potential), susceptible to nucleophilic attack.

Green: Neutral or non-polar regions.

In a study on dimethoxybenzene derivatives, MEP analysis revealed that specific oxygen atoms were strong hydrogen bond acceptors (nucleophilic centers), while certain hydrogen atoms were donors (electrophilic centers). nih.gov For this compound, an MEP map would likely show negative potential around the oxygen atoms of the methoxymethoxy group, identifying them as likely sites for interaction with electrophiles. The bromine atom and the aromatic ring would also exhibit distinct electrostatic potentials influencing regioselectivity in substitution reactions.

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orglibretexts.org

HOMO (Highest Occupied Molecular Orbital): This is the outermost orbital containing electrons. It represents the molecule's ability to donate electrons, acting as a nucleophile. The energy of the HOMO (EHOMO) is related to the ionization potential. youtube.com

LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons. It represents the molecule's ability to accept electrons, acting as an electrophile. The energy of the LUMO (ELUMO) is related to the electron affinity. youtube.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE = ELUMO - EHOMO), is a critical parameter for describing the molecule's stability and reactivity. nih.gov A large gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. A small gap suggests the molecule is more reactive.

Table 2: Illustrative FMO Parameters from a DFT Study on a Related Compound Note: This data is for an analogous compound and serves to illustrate the typical output of FMO analysis.

| Parameter | Value (eV) | Implication |

| EHOMO | -6.5 | Electron-donating ability |

| ELUMO | -1.2 | Electron-accepting ability |

| HOMO-LUMO Gap (ΔE) | 5.3 | Kinetic stability and reactivity |

Values are representative based on studies of similar aromatic compounds. nih.gov

By analyzing the spatial distribution of the HOMO and LUMO across the atoms of this compound, one could predict the sites for nucleophilic and electrophilic attack, respectively. For instance, if the HOMO is localized on the aromatic ring, this would suggest that the ring is the primary site of electron donation in a reaction.

Reaction Mechanism Modeling

Computational chemistry can model the entire pathway of a chemical reaction, providing insights that are often difficult or impossible to obtain experimentally.

A chemical reaction proceeds from reactants to products through one or more high-energy transition states and may involve one or more stable intermediates.

Intermediates: These are real, albeit often short-lived, molecules that exist in energy minima along the reaction coordinate. They can, in principle, be isolated or detected.

Transition States (TS): A transition state is a specific configuration along the reaction coordinate that represents the highest energy point on the pathway between a reactant and an intermediate, or a reactant and a product. It is not a stable molecule and cannot be isolated.

Computational modeling allows for the precise geometric and energetic characterization of these transient species. By finding the saddle points on the potential energy surface, chemists can determine the structure of the transition states for a proposed reaction involving this compound, such as electrophilic aromatic substitution or nucleophilic substitution at the benzylic-like carbon of the methoxymethyl group.

The energy difference between the reactants and the transition state is known as the activation energy or energy barrier. This barrier determines the rate of a reaction; a higher barrier corresponds to a slower reaction.

By calculating the energies of the reactants, transition states, and products, a complete reaction energy profile can be constructed. This profile provides a quantitative measure of the feasibility of a reaction pathway. For example, in modeling the bromination of benzene (B151609), computational studies can show that a substitution reaction is thermodynamically favored over an addition reaction by comparing the energies of the final products. imperial.ac.uk To determine which reaction is kinetically favored, the energy barriers for each pathway would need to be calculated. imperial.ac.uk

For this compound, modeling different potential reaction pathways (e.g., ortho vs. para substitution relative to the existing substituents) and calculating their respective energy barriers would allow for the prediction of the major product, thus explaining the regioselectivity of the reaction.

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is typically initiated by rotating the key dihedral angles, specifically the C(aryl)-O-C-O and O-C-O-C bonds. A potential energy surface (PES) scan is performed using computational methods, often at a DFT level of theory, to identify the low-energy conformers (local minima) and the transition states connecting them. For substituted anisoles, studies have revealed that the orientation of the methoxy (B1213986) group (planar or perpendicular to the benzene ring) is a critical factor in determining stability. In "this compound," the presence of the bulky bromine atom ortho to the flexible side chain introduces steric hindrance that will play a crucial role in dictating the most stable conformations.

The results from such analyses for "this compound" would be expected to show a few stable conformers with distinct orientations of the methoxymethoxy group. The relative energies of these conformers and the rotational barriers between them would be quantified.

Interactive Data Table: Hypothetical Conformational Analysis Data for this compound

| Conformer | Dihedral Angle (C2-O-C-O) | Relative Energy (kcal/mol) | Key Feature |

|---|---|---|---|

| I | ~180° (anti-periplanar) | 0.00 | Extended conformation, minimizing steric clash between the terminal methyl group and the benzene ring. |

| II | ~60° (gauche) | 1.5 - 2.5 | More compact conformation, potentially stabilized by intramolecular interactions. |

This hypothetical data illustrates how computational analysis would elucidate the conformational preferences, which are fundamental to understanding the molecule's physical properties and chemical reactivity.

Q & A

Basic Research Question

- NMR : ¹H NMR reveals splitting patterns for methoxymethoxy protons (δ 3.3–3.5 ppm) and aromatic protons (δ 6.8–7.2 ppm). ¹³C NMR confirms quaternary carbons adjacent to Br (δ 120–125 ppm) .

- X-ray crystallography : Single-crystal analysis (e.g., P2₁/c space group) provides bond lengths (C-Br: ~1.89 Å) and angles, critical for assessing steric effects .

- Mass spectrometry : High-resolution MS (HRMS) validates molecular weight (231.086 g/mol) and isotopic patterns for Br .

How is this compound utilized in synthesizing bioactive molecules, and what modifications enhance activity?

Advanced Research Question

this compound serves as a precursor for pharmaceuticals, such as enzyme inhibitors. For example:

- Anticancer agents : The bromine atom is replaced with heterocycles (e.g., pyridine) via Buchwald-Hartwig amination to improve binding to kinase targets .

- Antimicrobials : Methoxymethoxy deprotection yields phenolic intermediates, which are alkylated to enhance membrane permeability .

Structure-activity relationship (SAR) studies guide modifications, such as fluorination at the meta position to boost metabolic stability.

How can crystallographic data predict reactivity in cross-coupling reactions?

Advanced Research Question

Crystal structures reveal packing interactions (e.g., head-to-head stacking along the b-axis) that influence solid-state reactivity . Key insights include:

- Bond critical points : Reduced electron density at C-Br (from Hirshfeld analysis) correlates with faster oxidative addition in Pd-catalyzed couplings.

- Torsional angles : Planar aromatic rings (dihedral angles <5°) facilitate π-orbital overlap with metal catalysts, improving reaction rates .

What methodologies assess the compound’s stability under varying storage conditions?

Basic Research Question

- Accelerated stability studies : Samples are stored at 40°C/75% RH for 6 months, with HPLC monitoring degradation (e.g., hydrolysis of methoxymethoxy group).

- Light sensitivity : UV-Vis spectroscopy tracks absorbance changes (λmax ~270 nm) under ICH Q1B light exposure guidelines .

Optimal storage involves amber vials at -20°C under argon to prevent oxidation .

How can contradictory synthetic yields be resolved through mechanistic analysis?

Advanced Research Question

Discrepancies in yield (e.g., 60% vs. 85%) often stem from:

- Catalyst poisoning : Trace moisture deactivates Pd catalysts; Karl Fischer titration ensures solvent dryness (<50 ppm H₂O).

- Kinetic vs. thermodynamic control : Lower temperatures (40°C) favor mono-substitution, while higher temperatures (80°C) promote di-substitution.

Reaction monitoring (e.g., in-situ IR for carbonyl intermediates) identifies competing pathways .

What role do ligands play in Pd-catalyzed reactions involving this compound?

Advanced Research Question

Ligands like PPh₃ or XPhos modulate Pd's electron density and steric bulk:

- Bulky ligands (e.g., SPhos): Enhance selectivity for mono-coupling by hindering bis-insertion.

- Electron-deficient ligands (e.g., dppf): Accelerate oxidative addition by stabilizing Pd(0) intermediates .

Ligand screening via high-throughput experimentation (HTE) optimizes turnover numbers (TON > 1,000) in industrial-scale syntheses.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.